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Compound of Interest

Compound Name: 1-(Piperidin-4-YL)pyrrolidin-3-OL

Cat. No.: B575834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(Piperidin-4-YL)pyrrolidin-3-OL is a heterocyclic organic compound featuring both a

piperidine and a pyrrolidine ring system. This guide provides a comprehensive overview of its

chemical structure, physicochemical properties, potential synthetic routes, and predicted

spectroscopic data. Due to the limited availability of direct experimental data, this document

leverages data from structurally related compounds and computational predictions to offer

insights for researchers in medicinal chemistry and drug development. The piperidine and

pyrrolidine moieties are prevalent scaffolds in numerous biologically active compounds,

suggesting the potential for 1-(Piperidin-4-YL)pyrrolidin-3-OL as a novel building block in the

design of therapeutic agents.

Chemical Structure and Identification
1-(Piperidin-4-YL)pyrrolidin-3-OL is characterized by a pyrrolidin-3-ol ring connected at the

nitrogen atom to the 4-position of a piperidine ring.

Visual Representation:

Figure 1: Chemical structure of 1-(Piperidin-4-YL)pyrrolidin-3-OL.

Chemical Identifiers:
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Identifier Value

IUPAC Name 1-(Piperidin-4-yl)pyrrolidin-3-ol

CAS Number 1220019-95-3 (dihydrochloride)[1]

Molecular Formula C₉H₁₈N₂O

Molecular Weight 170.25 g/mol

SMILES C1CN(C(C1)O)C2CCNCC2

InChI
InChI=1S/C9H18N2O/c12-8-5-9(11-6-8)10-3-1-

7(2-4-10)11/h7-9,12H,1-6H2

Physicochemical Properties
Direct experimental data for the physicochemical properties of 1-(Piperidin-4-YL)pyrrolidin-3-
OL is not readily available in the public domain. The following table summarizes predicted

values from computational models and data for the dihydrochloride salt where available.
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Property Predicted/Reported Value Notes

Melting Point Not available
Data for the free base is

unavailable.

Boiling Point Not available
Data for the free base is

unavailable.

Solubility Not available

Expected to be soluble in

water and polar organic

solvents.

pKa Not available
The two nitrogen atoms will

have distinct basic pKa values.

LogP 0.6486 (for dihydrochloride)[1] Indicates moderate lipophilicity.

Topological Polar Surface Area

(TPSA)
35.5 Å² (for dihydrochloride)[1]

Suggests good potential for

oral bioavailability.

Hydrogen Bond Donors 2 (for dihydrochloride)[1]

Hydrogen Bond Acceptors 3 (for dihydrochloride)[1]

Rotatable Bonds 1 (for dihydrochloride)[1]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-(Piperidin-4-
YL)pyrrolidin-3-OL is not published, plausible synthetic strategies can be devised based on

established organic chemistry principles and literature precedents for similar structures.

Proposed Synthetic Pathway: Reductive Amination
A common and efficient method for the synthesis of N-substituted piperidines is reductive

amination.
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Starting Materials

Reaction Intermediate Deprotection Final Product

N-Boc-4-aminopiperidine

Reductive Amination

1,4-dichloro-2-butanol

N-Boc protected intermediate Acidic Conditions (e.g., TFA) 1-(Piperidin-4-YL)pyrrolidin-3-OL

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for 1-(Piperidin-4-YL)pyrrolidin-3-OL.

Detailed Experimental Protocol (Hypothetical):

Reaction Setup: To a solution of N-Boc-4-aminopiperidine (1.0 eq.) in a suitable solvent such

as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1,4-dichloro-2-butanol (1.1

eq.).

Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride

(NaBH(OAc)₃, 1.5 eq.), to the reaction mixture. The reaction is typically stirred at room

temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC)

or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of

sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with

DCM. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure.

Purification of Intermediate: The crude N-Boc protected intermediate can be purified by

column chromatography on silica gel.

Boc-Deprotection: The purified intermediate is dissolved in DCM, and trifluoroacetic acid

(TFA) is added. The mixture is stirred at room temperature for 1-2 hours.

Final Product Isolation: The solvent and excess TFA are removed under reduced pressure.

The residue is dissolved in a minimal amount of DCM and precipitated with diethyl ether to
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yield the final product, likely as a salt. The free base can be obtained by neutralization with a

suitable base.

Predicted Spectroscopic Data
In the absence of experimental spectra, computational predictions can provide valuable

information for the characterization of 1-(Piperidin-4-YL)pyrrolidin-3-OL.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in

the aliphatic region.

Predicted Chemical Shifts (¹H NMR):

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Piperidine CH₂ (axial &

equatorial)
1.2 - 1.9 m

Piperidine CH (position 4) 2.4 - 2.8 m

Piperidine CH₂ (adjacent to N) 2.8 - 3.2 m

Pyrrolidine CH₂ 1.8 - 2.2 and 2.5 - 3.0 m

Pyrrolidine CH (position 3) 3.8 - 4.2 m

OH Broad singlet (variable) br s

NH Broad singlet (variable) br s

Note: These are estimated ranges and actual values may vary depending on the solvent and

other experimental conditions.

Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon

environments.
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Predicted Chemical Shifts (¹³C NMR):

Carbons Predicted Chemical Shift (ppm)

Piperidine C (positions 3, 5) 30 - 35

Piperidine C (positions 2, 6) 45 - 50

Piperidine C (position 4) 55 - 60

Pyrrolidine C (position 4) 35 - 40

Pyrrolidine C (positions 2, 5) 50 - 60

Pyrrolidine C (position 3) 65 - 75

Predicted Mass Spectrum (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion

peak (M⁺) at m/z 170. Common fragmentation patterns would likely involve cleavage of the C-

N bonds of the piperidine and pyrrolidine rings.

Predicted Fragmentation Workflow:

M+ (m/z 170)

Loss of H2O

 -18

Piperidine Ring Cleavage α-cleavage

Pyrrolidine Ring Cleavage

 α-cleavage

[M-H2O]+ (m/z 152)

Various Fragments

Click to download full resolution via product page

Figure 3: Predicted mass spectral fragmentation pathways.

Predicted Infrared (IR) Spectrum
The IR spectrum would be characterized by the following key absorptions:
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (alcohol) 3200 - 3600 Broad, Strong

N-H stretch (secondary amine) 3300 - 3500 Medium

C-H stretch (aliphatic) 2850 - 3000 Strong

C-N stretch 1000 - 1250 Medium

C-O stretch (alcohol) 1050 - 1150 Strong

Potential Biological Activity and Signaling Pathways
While no specific biological data for 1-(Piperidin-4-YL)pyrrolidin-3-OL has been reported, the

constituent piperidine and pyrrolidine scaffolds are present in a vast array of pharmacologically

active molecules.[2][3] This suggests that this compound could serve as a valuable starting

point for the development of novel therapeutics.

Derivatives of 4-aminopiperidine and pyrrolidine have been investigated for a range of

biological activities, including but not limited to:

Analgesic activity[4]

Anticancer properties[2]

Anti-inflammatory effects

Central Nervous System (CNS) activity

Potential Signaling Pathway Interactions (Hypothetical):

Given the structural motifs, 1-(Piperidin-4-YL)pyrrolidin-3-OL could potentially interact with

various biological targets. The basic nitrogen centers could interact with aminergic G-protein

coupled receptors (GPCRs), ion channels, or enzymes that recognize amine-containing

substrates.
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Figure 4: Potential signaling pathways for 1-(Piperidin-4-YL)pyrrolidin-3-OL derivatives.

Conclusion
1-(Piperidin-4-YL)pyrrolidin-3-OL represents a chemical entity with significant potential for

further investigation in the field of drug discovery. While direct experimental data is currently

scarce, this technical guide provides a foundational understanding of its structure, predicted

properties, and plausible synthetic methodologies. The presence of both piperidine and

pyrrolidine moieties, which are well-established pharmacophores, underscores the rationale for

its exploration as a scaffold for novel therapeutic agents. Future research should focus on the

development of a robust synthetic route, comprehensive experimental characterization, and

biological screening to elucidate its pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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